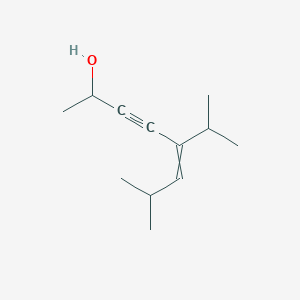

7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

919516-25-9 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

7-methyl-5-propan-2-yloct-5-en-3-yn-2-ol |

InChI |

InChI=1S/C12H20O/c1-9(2)8-12(10(3)4)7-6-11(5)13/h8-11,13H,1-5H3 |

InChI Key |

SLJFFAJOKYLNFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=C(C#CC(C)O)C(C)C |

Origin of Product |

United States |

Structural Features and Classification Within Enynol Compounds

7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol is a member of the enynol class of organic molecules. The systematic name reveals its precise atomic connectivity and stereochemistry. The core structure features an eight-carbon chain (octane) with a hydroxyl group (-OH) at the second carbon, a carbon-carbon triple bond (an yne) starting at the third carbon, and a carbon-carbon double bond (an ene) at the fifth carbon. Furthermore, a methyl group is attached to the seventh carbon, and an isopropyl group (propan-2-yl) is located at the fifth carbon.

The defining characteristic of this molecule is the conjugated enyne system, where the double and triple bonds are in close proximity, which, combined with the allylic alcohol, imparts unique reactivity. Enynols are broadly classified based on the relative positions of the alkene, alkyne, and hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O |

| Molecular Weight | 180.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Appearance | Predicted to be a liquid or low-melting solid |

Overview of Research Significance Within Organic Synthesis

Enynol compounds, including structures analogous to 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol, are highly valued intermediates in organic synthesis. Their unique arrangement of functional groups allows for a diverse array of chemical transformations, making them powerful building blocks for the construction of complex molecular architectures.

Research has demonstrated that enynols are excellent substrates in a variety of cascade reactions. rsc.org These reactions, where multiple bonds are formed in a single operation, are highly efficient and atom-economical. For instance, the cyclization of enynols can lead to the formation of various carbocycles and heterocycles, which are core structures in many pharmaceuticals and natural products. rsc.org

Furthermore, the enyne moiety is particularly susceptible to activation by transition metals, most notably gold and palladium. Gold-catalyzed reactions of enynols have emerged as a powerful tool for the formation of intricate molecular frameworks. acs.orgnih.gov These catalysts can activate the alkyne, facilitating nucleophilic attack from the alkene or other tethered nucleophiles, leading to a variety of cyclized products. The ability to selectively steer these reactions is a testament to the versatility of the enynol scaffold in modern synthetic chemistry. acs.orgnih.gov The development of such catalytic processes highlights the ongoing effort to create more sustainable and efficient synthetic methods. rsc.org

Contextualization Within Natural Products and Bioactive Molecules Research

Strategies for the Construction of the Oct-5-en-3-yn-2-ol Moiety

The formation of the oct-5-en-3-yn-2-ol framework is a key challenge that can be addressed through the sequential or convergent assembly of its constituent parts. A primary disconnection approach points towards the formation of the propargylic alcohol via the addition of an appropriate acetylide to a carbonyl compound.

Propargylic Alcohol Synthesis Approaches

Propargylic alcohols are versatile intermediates in organic synthesis, and their preparation is well-established. researchgate.netacs.org These compounds feature a hydroxyl group adjacent to a carbon-carbon triple bond.

A fundamental and widely employed method for the synthesis of propargylic alcohols is the nucleophilic addition of a terminal alkyne to a ketone or an aldehyde. wikipedia.org This reaction, known as alkynylation, directly forms the characteristic alcohol and alkyne functionalities. The general transformation involves the deprotonation of a terminal alkyne to form a metal acetylide, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.

For the specific target, this compound, a plausible retrosynthetic analysis would involve the reaction between acetone (B3395972) and the acetylide derived from 5-methyl-3-(propan-2-yl)hex-3-en-1-yne.

A variety of reaction conditions can be employed to effect this transformation, often utilizing strong bases or metal catalysts to facilitate the acetylide formation and subsequent addition.

Table 1: Examples of Alkynylation Reactions for Propargylic Alcohol Synthesis

| Carbonyl Compound | Alkyne | Reagents/Conditions | Product Type |

|---|---|---|---|

| Aldehyde (R'-CHO) | Terminal Alkyne (R-C≡CH) | Base (e.g., n-BuLi, LDA), Ether | Secondary Propargylic Alcohol |

| Ketone (R'-CO-R'') | Terminal Alkyne (R-C≡CH) | Base (e.g., KOH), Ionic Liquid | Tertiary Propargylic Alcohol researchgate.net |

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles frequently used for the formation of carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com The addition of an alkynyl Grignard reagent to a ketone is a classic and effective method for synthesizing tertiary propargylic alcohols. libretexts.orgyoutube.com

The reaction proceeds by the nucleophilic attack of the alkynyl Grignard reagent on the carbonyl carbon of the ketone. libretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. The reactivity of Grignard reagents can be influenced by the choice of solvent and the nature of the halide.

In the context of synthesizing this compound, the corresponding alkynyl Grignard reagent would be prepared from the appropriate terminal alkyne and reacted with acetone. The magnesium atom in the Grignard reagent can also act as a Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon. libretexts.org

It has been noted that Grignard reagents can also add to the triple bond of propargylic alcohols themselves, a reaction mediated by the initial deprotonation of the alcohol to form a magnesium alkoxide which directs the carbometallation. stackexchange.comccl.net

Lithium acetylides, generated by the deprotonation of terminal alkynes with strong organolithium bases like n-butyllithium, are highly reactive nucleophiles for the alkynylation of carbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction of a lithium acetylide with a ketone provides a direct route to tertiary propargylic alcohols. nih.gov

The process involves the addition of the lithium acetylide to the ketone at low temperatures, typically in an ethereal solvent, followed by an aqueous workup to protonate the intermediate lithium alkoxide. This method is known for its high efficiency and functional group tolerance, provided that other acidic protons are absent in the molecule.

Recent advancements have focused on the development of catalytic asymmetric versions of this reaction, employing chiral ligands to induce enantioselectivity in the formation of the propargylic alcohol. organic-chemistry.orgnih.gov For instance, the use of a chiral lithium binaphtholate catalyst can lead to the formation of chiral tertiary propargylic alcohols in high yields and with good enantioselectivity. organic-chemistry.org

Stereoselective Synthesis of Enynols

The synthesis of a specific stereoisomer of an enynol, where the stereochemistry of the double bond and the chiral center at the alcohol are controlled, is a significant challenge. Stereoselective methods are crucial for the preparation of biologically active compounds and for applications in materials science.

The stereochemistry of the double bond in the en-yn-ol moiety is often established during the synthesis of the alkyne fragment. For the Z-configuration, methods such as the stereoselective reduction of a diyne precursor or the use of Z-telluroenynes can be employed. The reaction of vinyllithium (B1195746) intermediates, generated from tellurium-lithium exchange, with aldehydes and ketones has been shown to produce Z-enynols. acs.org

For controlling the stereochemistry of the newly formed chiral center at the alcohol, asymmetric alkynylation reactions are employed. This can be achieved by using chiral catalysts or auxiliaries that direct the nucleophilic attack of the acetylide to one face of the carbonyl group. Gold-catalyzed cycloisomerizations of enynols have also been explored to create complex polycyclic structures with high diastereoselectivity. rsc.orgresearchgate.net

Synthetic Routes to Related Enynone Intermediates

Enynones, which are α,β-unsaturated ketones containing a carbon-carbon triple bond, are valuable precursors for the synthesis of enynols. rsc.org The reduction of the ketone functionality in an enynone can lead to the desired enynol.

The synthesis of enynones can be accomplished through various methods, including the oxidation of the corresponding propargylic alcohols or the coupling of an acyl chloride with a terminal alkyne (Sonogashira coupling). Gold-catalyzed oxygen transfer reactions of tethered alkynones have also emerged as a powerful tool for constructing cyclic enones. beilstein-journals.org These reactions proceed through an atom-economical pathway, rearranging the alkynone structure to form the α,β-unsaturated carbonyl system. beilstein-journals.org

Once the enynone intermediate is obtained, its reduction to the enynol can be achieved using a variety of reducing agents. For a stereoselective reduction, chiral reducing agents or catalytic asymmetric hydrogenation can be employed to control the formation of the desired enantiomer of the alcohol.

Formation of Acetylenic Ketones

The synthesis of acetylenic ketones, or ynones, represents a critical step in the construction of enynol frameworks. These compounds serve as versatile bifunctional precursors in organic synthesis. acs.org Methodologies for their preparation often involve the reaction of acyl derivatives with alkynylmetal reagents or transition metal-catalyzed alkynylations. acs.org

A primary route to acetylenic ketones is the reaction of aldehydes or ketones with acetylene. researchgate.netnih.gov For instance, the Favorskii reaction, which involves the addition of a terminal alkyne to a carbonyl compound, is a classic method for preparing propargylic alcohols, which can then be oxidized to the corresponding acetylenic ketones. mdpi.com The use of superbases or catalytic systems, such as Bu₄NOH-H₂O-DMSO, can facilitate the alkynylation of a wide range of aromatic and aliphatic carbonyl compounds under relatively mild conditions. nih.gov

Another significant approach involves the coupling of acid chlorides with terminal alkynes, often catalyzed by copper and palladium complexes in what is known as the Sonogashira coupling. Recent developments have focused on ligand-controlled palladium-catalyzed acyl Sonogashira reactions of alkenyl thioesters with terminal alkynes to produce enynone products. acs.org

| Method | Key Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Favorskii Reaction | Ketone/Aldehyde, Acetylene | Base (e.g., KOH, NaNH₂) | Propargylic Alcohol (Ynone Precursor) |

| Sonogashira Coupling | Acid Chloride, Terminal Alkyne | Pd/Cu catalyst | Ynone |

| Oxidation of Propargylic Alcohols | Propargylic Alcohol | Oxidizing Agent (e.g., MnO₂, PCC) | Ynone |

| Acyl Sonogashira of Thioesters | Alkenyl Thioester, Terminal Alkyne | [Pd(allyl)Cl]₂, P(3,5-(CF₃)₂C₆H₃)₃ | Enynone |

Preparation of Substituted Enynones

The synthesis of substituted enynones is a crucial step toward accessing complex molecules like this compound. These methods often focus on creating the carbon-carbon bonds that form the enone backbone.

One-pot procedures have been developed for the direct β-substitution of enones using a conjugate addition-oxidation strategy. This approach employs copper-based reagents and can deliver cyclic and acyclic, alkyl- and aryl-substituted enones in good to excellent yields under mild conditions. organic-chemistry.org For instance, the use of organocuprate reagents in conjunction with N-tert-butylphenylsulfinimidoyl chloride has proven effective. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also prominent in the synthesis of β-substituted cyclic enones. organic-chemistry.org The Suzuki-Miyaura and Sonogashira cross-coupling reactions of phosphonium (B103445) salt-activated cyclic 1,3-diones provide a versatile route to these structures. organic-chemistry.org This method avoids the need to isolate intermediates, streamlining the synthesis. organic-chemistry.org Furthermore, a palladium-catalyzed ligand-controlled decarbonylative Sonogashira reaction of alkenyl thioesters with terminal alkynes has been developed to furnish 1,3-enynes. acs.org The choice of ligand is critical, with different phosphine (B1218219) ligands directing the reaction toward either the 1,3-enyne or the enynone product. acs.org

Catalytic Approaches in Enynol Synthesis

Catalytic methods, particularly those involving transition metals, have become indispensable for the efficient and selective synthesis of enynols and related structures. These approaches offer advantages in terms of atom economy, step economy, and the ability to construct complex molecular architectures from simpler precursors.

Metal-Catalyzed Couplings and Cyclizations

Transition metal-catalyzed reactions have revolutionized the synthesis of enynes and enynols. scispace.comresearchgate.net Palladium, rhodium, ruthenium, and gold catalysts are frequently employed to facilitate these transformations. bohrium.com

Palladium-catalyzed coupling of alkynes is a powerful tool for preparing 1,3-enynes. researchgate.netbohrium.com These methods have been applied to the synthesis of a wide range of carbocycles and heterocycles. bohrium.com Rhodium and ruthenium catalysts have also been used for the selective dimerization and cross-coupling of alkynes to form enyne structures. bohrium.com

Metal-catalyzed enyne cycloisomerization is a particularly effective strategy for increasing molecular complexity in an atom-economical manner. rsc.org Gold catalysts, for example, have been shown to catalyze the cyclization of enynol systems. nih.gov In some cases, a tandem cycloisomerization/ organic-chemistry.orgnih.gov-acyl shift can occur. nih.gov Gold-catalyzed reactions of enynals and enynols can also proceed by selectively steering transient vinyl-gold intermediates under mild conditions. acs.org Nickel-catalyzed reductive couplings of alkynes with carbonyl compounds have also emerged as a significant method for constructing allylic alcohols. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium Complexes | Alkyne Coupling, Sonogashira | Versatile for C-C bond formation, used in carbocycle and heterocycle synthesis. | organic-chemistry.orgresearchgate.netbohrium.com |

| Rhodium Complexes | Alkyne Coupling, Reductive Coupling | Can provide (Z)-selective head-to-head alkyne coupling. | bohrium.comnih.gov |

| Ruthenium Complexes | Alkyne Coupling | Can produce (Z)-head-to-head enynes with high selectivity. | bohrium.com |

| Gold Complexes | Enyne Cycloisomerization | Powerful soft Lewis acid nature, useful for tandem reactions. | nih.govacs.org |

| Nickel Complexes | Reductive Coupling, Cyclization | Greener alternative to some traditional methods, used in total synthesis. | nih.govpurdue.edu |

Scale-Up Considerations in Enynol Production

The transition from laboratory-scale synthesis to industrial production of enynols like this compound presents significant challenges. scientificupdate.com The scale-up of chemical reactions is not merely about using larger vessels; it requires careful consideration of numerous factors to ensure safety, efficiency, and product quality. catsci.com

A primary physical consideration is the surface area-to-volume ratio, which decreases as the reactor size increases. catsci.com This has a major impact on heat transfer, making the management of exothermic reactions more critical to prevent thermal runaways. catsci.com Agitation and mixing also change significantly on a larger scale, which can affect reaction rates and homogeneity. catsci.com

From a chemical perspective, the choice of reagents and solvents may need to be re-evaluated for large-scale production based on cost, safety, and environmental impact. catsci.com Atom economy becomes a more pressing concern, favoring the use of lower molecular weight reagents. catsci.com The handling of materials, including the charging of reactants and the transfer of intermediates, requires robust and safe systems. pharmaguideline.com

Reactions Involving the Alcohol Functionality

The tertiary alcohol group in this compound is a primary site for derivatization, although its tertiary nature introduces specific challenges and reaction pathways compared to primary or secondary alcohols.

Esterification and Etherification Reactions

Esterification: The direct esterification of tertiary alcohols with carboxylic acids under acidic catalysis is often inefficient. chemguide.co.uk Such conditions typically lead to extensive dehydration of the tertiary alcohol to form olefins as a major side product. google.com To circumvent this, alternative methods are employed. One effective strategy involves the use of an acid anhydride (B1165640) with a solid acid catalyst, such as a reusable halide of indium or zinc, which can produce the corresponding tertiary ester with high conversion and selectivity. google.com Another common approach is the reaction of the alcohol with a more reactive acylating agent like an acid chloride or bromide, often in the presence of a non-nucleophilic base to neutralize the resulting HCl or HBr. A patented method describes the direct esterification of aliphatic tertiary alcohols using a hydrocarbon carboxylic acid in a non-aqueous system with a sulfonic acid cation exchange resin as the catalyst, which effectively minimizes dehydration. google.com

Etherification: Similar to esterification, the direct acid-catalyzed dehydration of two alcohol molecules to form an ether is not practical for tertiary alcohols due to the prevalence of the elimination reaction. However, catalyzed nucleophilic substitution reactions have been developed for propargylic alcohols. Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be efficient catalysts for the substitution reaction of propargylic alcohols with various nucleophiles, including other alcohols, to form new C-O bonds. organic-chemistry.org More specific catalysts, including scandium (Sc) and lanthanum (La) triflates, have been used for the direct etherification of propargylic alcohols in a MeNO₂-H₂O solvent system. nih.gov Furthermore, cationic ruthenium allenylidene complexes have been developed to catalyze the etherification of secondary and tertiary propargylic alcohols with primary and secondary alcohols as nucleophiles, providing the desired propargylic ethers. umsl.edu

Table 1: Selected Catalytic Systems for Esterification and Etherification of Tertiary/Propargylic Alcohols This table is interactive. Click on the headers to sort.

| Reaction | Catalyst System | Substrates | Typical Conditions | Ref. |

|---|---|---|---|---|

| Esterification | Sulfonic acid cation exchange resin | Tertiary Alcohol + Carboxylic Acid | Non-aqueous, 25-40 °C | google.com |

| Esterification | Indium/Gallium/Zinc/Iron Halides | Tertiary Alcohol + Acid Anhydride | Solid catalyst, short reaction time | google.com |

| Etherification | FeCl₃ | Propargylic Alcohol + Alcohol | - | organic-chemistry.org |

| Etherification | Sc(OTf)₃ or La(OTf)₃ | Propargylic Alcohol + Alcohol | MeNO₂-H₂O | nih.gov |

| Etherification | Cationic Ruthenium Allenylidene Complex | Propargylic Alcohol + Alcohol | 100 °C, 18 h | umsl.edu |

| Etherification | Fe(OTf)₃ | Secondary Alcohol + Primary Alcohol | 45 °C, 12 h | acs.org |

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols are characteristically resistant to oxidation by common oxidizing agents like potassium dichromate or chromium trioxide under standard conditions. youtube.comsavemyexams.com This inertness stems from the absence of a hydrogen atom on the carbinol carbon; oxidation would necessitate the cleavage of a strong carbon-carbon bond, which these reagents are unable to achieve. monash.edulibretexts.org

However, the presence of the adjacent alkyne in propargylic alcohols opens up alternative oxidative pathways. Research has shown that tertiary propargylic alcohols can undergo an oxidative rearrangement when treated with reagents like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com The proposed mechanism involves the epoxidation of the alkyne to form a highly strained oxirene (B85696) intermediate, which then undergoes a rearrangement (e.g., a 1,2-aryl shift in the studied cases) to generate a ketene. Subsequent reaction with water leads to a tetrasubstituted enoic acid. thieme-connect.com This type of reaction highlights the unique reactivity of the enynol system, where the alkyne participates in the transformation of the alcohol function.

Reduction: The tertiary alcohol functional group is already in a reduced state and does not undergo further reduction under typical catalytic hydrogenation conditions. The focus of reduction reactions on this compound is therefore on the alkene and alkyne moieties, as detailed in the following section. Should the molecule first be transformed into an α,β-unsaturated ketone (e.g., via a rearrangement reaction), selective reduction becomes a key consideration. The 1,2-reduction of the carbonyl group would yield an allylic alcohol, while a 1,4-conjugate reduction would saturate the carbon-carbon double bond, yielding a saturated ketone. organic-chemistry.orgorganic-chemistry.org

Transformations of the Alkene and Alkyne Moieties

The enyne system is the most reactive part of the molecule, susceptible to a variety of addition and isomerization reactions that can dramatically alter the carbon skeleton.

Hydrogenation Reactions

The selective hydrogenation of the enyne functionality allows for the stepwise reduction of the triple and double bonds. The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Partial Hydrogenation: To selectively reduce the alkyne to a cis-(Z)-alkene, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) is the classic reagent. This catalyst is deactivated to prevent over-reduction of the resulting alkene. For the selective formation of a trans-(E)-alkene, dissolving metal reductions, such as sodium in liquid ammonia, are typically used.

Full Hydrogenation: To reduce both the alkyne and the alkene to the corresponding saturated alkane, more active catalysts are employed. Catalysts such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) with a hydrogen atmosphere will readily saturate the entire enyne system.

Table 2: General Conditions for Hydrogenation of Enyne Systems This table is interactive. Click on the headers to sort.

| Desired Product | Catalytic System | Typical Conditions | Selectivity |

|---|---|---|---|

| (Z)-Diene | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂ (gas), quinoline | Reduces alkyne to cis-alkene |

| (E)-Diene | Na in NH₃ (liquid) | -78 °C | Reduces alkyne to trans-alkene |

| Saturated Alkane | Pd/C or PtO₂ | H₂ (gas), various solvents (e.g., EtOH, EtOAc) | Reduces both alkyne and alkene |

| Saturated Ketone (from enone) | Pd/C with diphenylsulfide | H₂ (gas), catalyst poison | Selectively reduces C=C over C=O |

| Allylic Alcohol (from enone) | Sodium borohydride (B1222165) (NaBH₄) with CeCl₃ (Luche reduction) | MeOH or EtOH, low temperature | Selectively reduces C=O over C=C |

Cycloisomerization Reactions

Enynols are excellent substrates for metal-catalyzed cycloisomerization reactions, which can generate complex cyclic architectures in a single, atom-economical step. Gold catalysts, in particular, have emerged as powerful tools for these transformations. nih.gov

The general mechanism for a gold-catalyzed cycloisomerization involves the coordination of the gold(I) cation to the alkyne of the enynol. This coordination acts as a soft Lewis acid, increasing the electrophilicity of the alkyne and making it susceptible to intramolecular attack by the pendant alkene. This nucleophilic attack can proceed through different pathways (e.g., 5-endo-dig or 6-exo-dig cyclization), leading to the formation of carbocationic intermediates which can then undergo further rearrangements, hydrogen shifts, or elimination to yield a variety of carbocyclic or heterocyclic products. The exact product distribution is influenced by the catalyst, solvent, and the substitution pattern of the enyne substrate. nih.govrsc.org

Table 3: Examples of Gold-Catalyzed Reactions on Enyne and Related Systems This table is interactive. Click on the headers to sort.

| Catalyst System | Substrate Type | Product Type | Mechanism Feature | Ref. |

|---|---|---|---|---|

| Ph₃PAuCl / AgSbF₆ | 1,5-Allenynes | Cross-conjugated trienes | Ene reaction via phosphinegold acetylide | nih.gov |

| NaAuCl₄ / PPh₃ | 1,6-Diyne acetates | Naphthyl ketones | synarchive.comsynarchive.com-sigmatropic rearrangement then cyclization | monash.edu |

| AuCl(PPh₃) / AgSbF₆ | 1,6-Diyne esters | δ-Diketones | synarchive.comsynarchive.com-sigmatropic rearrangement to allenyl intermediate | monash.edu |

| AuCl(t-Bu₃P) / AgOTf | 1,6-Diyne esters | 2,3-disubstituted 3-pyrrolines | Deacylative cycloisomerization | monash.edu |

Rearrangement Reactions

Propargylic alcohols are prone to several named rearrangement reactions, particularly under acidic conditions.

The most prominent of these is the Meyer-Schuster rearrangement , which is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. synarchive.comwikipedia.org The reaction mechanism proceeds through the protonation of the hydroxyl group, followed by its elimination as water to form a resonance-stabilized carbocation. A 1,3-shift of the hydroxyl group (as water) leads to an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound. wikipedia.org For tertiary alcohols like this compound, the Meyer-Schuster rearrangement would compete with the Rupe rearrangement , which can lead to α,β-unsaturated methyl ketones via a different enyne intermediate. wikipedia.org Modern protocols often use milder transition metal or Lewis acid catalysts to improve selectivity and yield. wikipedia.orgrsc.org

Other rearrangements are also possible. For instance, propargylic esters (formed via esterification) can undergo a gold-catalyzed synarchive.comsynarchive.com-sigmatropic rearrangement to form allenic esters, which are themselves valuable synthetic intermediates. monash.edu Furthermore, electrophilic halogenation of propargyl alcohols can trigger rearrangements to yield α-haloenones or β-haloenones. nih.gov

Table 4: Key Rearrangement Reactions of Propargylic Alcohols This table is interactive. Click on the headers to sort.

| Rearrangement Name | Conditions | Intermediate | Product from Tertiary Alcohol | Ref. |

|---|---|---|---|---|

| Meyer-Schuster | Strong Acid (e.g., H₂SO₄) or Lewis Acid | Allenol | α,β-Unsaturated Ketone | wikipedia.orgrsc.orgorganicreactions.org |

| Rupe | Strong Acid (competes with Meyer-Schuster) | Enyne | α,β-Unsaturated Methyl Ketone | wikipedia.org |

| Oxidative Rearrangement | m-CPBA, Acid | Oxirene, Ketene | Tetrasubstituted Enoic Acid | thieme-connect.com |

| synarchive.comsynarchive.com-Sigmatropic | Gold(I) Catalyst (on propargyl ester) | Allenic Ester | Allenic Ester | monash.edu |

Electrophilic and Nucleophilic Additions to the Unsaturated System

The unique structure of this compound, featuring both a double bond (en) and a triple bond (yn), presents multiple sites for electrophilic and nucleophilic addition reactions. The electron density of the π-systems of the alkene and alkyne moieties makes them susceptible to attack by electrophiles, while the presence of the hydroxyl group can influence the regioselectivity and stereoselectivity of these additions.

Research into the electrophilic addition to similar enyne systems has shown that the reaction pathway can be directed towards either the double or the triple bond, often depending on the nature of the electrophile and the reaction conditions. For instance, the halogenation of enynes can proceed via different mechanisms, including the formation of cyclic halonium intermediates. The substitution pattern of the enyne, in this case, the presence of a bulky propan-2-yl group and a methyl group, is expected to exert significant steric and electronic effects on the outcome of these additions.

Nucleophilic additions to the unsaturated system of this compound are also a key area of its chemical reactivity. The triple bond, being more electron-deficient than the double bond, is generally more susceptible to nucleophilic attack. These reactions can be catalyzed by metals or proceed under base-catalyzed conditions. The addition of nucleophiles such as amines, thiols, or phosphines can lead to the formation of a diverse array of functionalized products.

| Reaction Type | Reagent/Catalyst | Expected Product Type | Potential Regioselectivity |

| Electrophilic Addition | H-X (e.g., HBr, HCl) | Haloalkene or Haloalkyne derivative | Markovnikov or anti-Markovnikov addition |

| Electrophilic Addition | X₂ (e.g., Br₂, I₂) | Dihaloalkene or tetrahaloalkane derivative | Addition to C=C or C≡C bond |

| Nucleophilic Addition | Nu-H (e.g., R₂NH, RSH) | Functionalized alkene derivative | Addition to the alkyne moiety |

| Michael Addition | Enolate or other soft nucleophile | 1,4- or 1,6-addition product | Dependent on the conjugated system formed |

Derivatization Strategies for Structural and Functional Modulation

The derivatization of this compound is a critical aspect of exploring its potential applications and understanding its structure-activity relationships.

The presence of a stereocenter at the carbon atom bearing the hydroxyl group (C-2) in this compound makes it a valuable precursor for the synthesis of chiral derivatives. Enantioselective synthesis or resolution of the racemic mixture can provide access to enantiomerically pure forms of the parent compound. These chiral building blocks can then be used in the synthesis of more complex chiral molecules.

The hydroxyl group can be derivatized to form esters or ethers with chiral reagents, leading to the formation of diastereomeric mixtures that can be separated chromatographically. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched alcohol. Furthermore, asymmetric reactions targeting the unsaturated system can be employed to introduce new stereocenters with high levels of stereocontrol.

The functional groups present in this compound provide convenient handles for the construction of heterocyclic rings. Intramolecular cyclization reactions are a powerful strategy for synthesizing a wide variety of heterocyclic compounds. For example, the hydroxyl group can participate in cyclization reactions with the alkyne moiety, potentially leading to the formation of furan (B31954) or pyran derivatives under acidic or metal-catalyzed conditions.

Furthermore, the enyne system can undergo cycloaddition reactions with various dienophiles or dipoles to construct complex heterocyclic frameworks. These reactions can lead to the formation of five-, six-, or even larger-membered rings containing one or more heteroatoms such as nitrogen, oxygen, or sulfur. The synthesis of such heterocyclic derivatives is of significant interest due to their prevalence in medicinally important compounds.

| Derivatization Strategy | Reagent/Reaction Type | Resulting Functional Group/Moiety |

| Esterification | Chiral Carboxylic Acid | Chiral Ester |

| Etherification | Chiral Alcohol (e.g., Mosher's acid) | Chiral Ether |

| Intramolecular Cyclization | Acid or Metal Catalyst | Furan or Pyran ring |

| [4+2] Cycloaddition | Dienophile (e.g., Maleic anhydride) | Substituted Cyclohexene derivative |

| [3+2] Cycloaddition | Azide or Nitrone | Triazole or Isoxazole derivative |

Investigation of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms and the nature of the intermediates involved in the transformations of this compound is crucial for controlling the selectivity and efficiency of its reactions.

The investigation of reaction mechanisms often involves a combination of experimental and computational studies. Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to detect and characterize transient intermediates. Kinetic studies can provide insights into the rate-determining steps of a reaction and the influence of various parameters on the reaction rate.

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for modeling reaction pathways, calculating the energies of transition states and intermediates, and predicting the stereochemical outcomes of reactions. For instance, the mechanism of the Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, could be investigated to understand the formation of cyclopentenone derivatives from enyne substrates like this compound.

The study of reaction intermediates, such as carbocations, carbanions, or radical species, that may be formed during the reactions of this compound is also of fundamental importance. Trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable product, can provide evidence for the existence of such intermediates.

| Mechanistic Aspect | Investigative Technique | Information Gained |

| Reaction Pathway | In-situ Spectroscopy (NMR, IR) | Identification of intermediates |

| Reaction Kinetics | Kinetic Studies | Rate-determining step, reaction order |

| Transition States | Computational Chemistry (DFT) | Activation energies, reaction feasibility |

| Intermediate Trapping | Use of Trapping Agents | Evidence for transient species |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methyl 5 Propan 2 Yl Oct 5 En 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for the protons of the isopropyl group, the methyl groups, the hydroxyl proton, the vinylic proton, and the protons adjacent to the hydroxyl group. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₃) | ~ 1.25 | d | ~ 6.5 |

| H-2 (CH) | ~ 4.40 | q | ~ 6.5 |

| H-4 (Vinylic H) | ~ 5.80 | d | ~ 9.0 |

| H-6 (CH) | ~ 2.80 | m | - |

| H-7 (CH₃) | ~ 1.05 | d | ~ 7.0 |

| H-8 (CH₃) | ~ 1.05 | d | ~ 7.0 |

| OH | Variable | s (broad) | - |

| Isopropyl CH | ~ 2.50 | sept | ~ 7.0 |

Note: Predicted data is based on established chemical shift values and coupling constants for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound is expected to display signals for the sp³-hybridized carbons of the alkyl groups, the sp³-hybridized carbon bearing the hydroxyl group, the sp²-hybridized carbons of the alkene, and the sp-hybridized carbons of the alkyne.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃) | ~ 23 |

| C-2 (CH-OH) | ~ 65 |

| C-3 (Alkyne) | ~ 85 |

| C-4 (Alkyne) | ~ 90 |

| C-5 (Alkene) | ~ 115 |

| C-6 (Alkene) | ~ 145 |

| C-7 (CH) | ~ 30 |

| C-8 (CH₃) | ~ 20 |

| Isopropyl CH | ~ 35 |

Note: Predicted data is based on established chemical shift values for similar functional groups.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the proton on C-2 and the methyl protons at C-1, as well as between the vinylic proton at C-4 and the methine proton at C-6. It would also confirm the couplings within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu The HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, the proton at ~4.40 ppm (H-2) to the carbon at ~65 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include the vinylic proton (H-4) to the alkyne carbons (C-3 and C-5) and the isopropyl protons to the alkene carbon C-5, confirming the placement of the substituents on the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated and compared to the measured mass to confirm the molecular formula.

Predicted HRMS Data

| Molecular Formula | Calculated Exact Mass | Ionization Mode |

|---|

Note: The calculated exact mass is based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method ideal for separating and identifying volatile and semi-volatile organic compounds. researchgate.net In the context of metabolic profiling, GC-MS can identify and quantify small molecules like acids, alcohols, and sugars from biological fluids. researchgate.netnih.gov For a compound such as this compound, GC-MS analysis would be crucial for its identification within a complex mixture, determination of its purity, and elucidation of its fragmentation pattern, which is essential for structural confirmation.

The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the column's stationary phase. Given its molecular structure, this compound would likely require derivatization (e.g., trimethylsilylation) to increase its volatility and prevent degradation in the injector port, a common practice for analyzing alcohols. nih.gov

After separation in the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern provides structural information; for instance, alcohols often exhibit a weak molecular ion peak and characteristic fragments from cleavage of bonds adjacent to the oxygen atom. chromforum.org A static headspace GC-MS method has been validated for the quantitative measurement of ethanol, methanol, and other volatile compounds in blood samples. nih.gov

Table 1: Predicted GC-MS Data for this compound

| Parameter | Expected Observation | Significance |

| Retention Time (RT) | Dependent on GC column and conditions | A characteristic value for compound identification under specific chromatographic conditions. |

| Molecular Ion (M⁺) Peak | m/z = 194.31 (C₁₂H₂₀O) | Confirms the molecular formula and weight of the compound. May be weak or absent. |

| Key Fragment 1 | m/z = 179 | Corresponds to the loss of a methyl group (-CH₃), a common fragmentation for tertiary alcohols. |

| Key Fragment 2 | m/z = 151 | Corresponds to the loss of the propan-2-yl group (-C₃H₇). |

| Key Fragment 3 | m/z = 59 | A characteristic fragment for tertiary alcohols, corresponding to [C(CH₃)₂OH]⁺. |

This interactive table summarizes the hypothetical data from a GC-MS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. fiveable.me It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum. yale.edu The spectrum provides direct evidence for the presence of key functional groups.

For this compound, the IR spectrum would display a unique combination of absorption bands corresponding to its alcohol, alkene, and alkyne moieties. The most distinguishable peak would be a broad absorption in the high-frequency region, characteristic of the O-H stretching vibration in an alcohol, which is broadened due to hydrogen bonding. libretexts.orglibretexts.org The carbon-carbon triple bond (alkyne) and double bond (alkene) would also produce characteristic, though weaker, signals in the fingerprint and double-bond regions of the spectrum, respectively. libretexts.orgpressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H | Stretch, Hydrogen-bonded | 3600 - 3200 (Broad) |

| Alkane | C-H | Stretch (sp³) | 3000 - 2850 |

| Alkene | =C-H | Stretch (sp²) | 3100 - 3000 |

| Alkene | C=C | Stretch | 1680 - 1640 (Medium) |

| Alkyne | C≡C | Stretch | 2260 - 2100 (Weak to Medium) |

| Alcohol | C-O | Stretch | 1200 - 1050 (Strong) |

This interactive table outlines the expected vibrational frequencies for the primary functional groups.

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and stereochemistry. This technique is contingent upon the ability to grow a suitable single crystal of the compound, which can be a significant challenge for acyclic alcohols that may exist as oils at room temperature.

As no crystal structure for this compound has been reported, its applicability remains hypothetical. However, studies on related compounds, such as tertiary butyl alcohol, demonstrate the power of diffraction techniques to analyze molecular structure and intermolecular interactions, like hydrogen bonding, even in the liquid state. aip.orgaip.org A study on alkoxylated resorcinarenes synthesized from secondary and tertiary alcohols successfully used single-crystal X-ray diffraction to confirm their structures. mdpi.com

If a crystal of this compound were obtained, X-ray diffraction would provide the exact coordinates of each atom. This would definitively establish:

The absolute configuration of the chiral center at the C2 carbon.

The geometry (E/Z configuration) of the C=C double bond.

Precise measurements of all bond lengths and angles, confirming the connectivity of the alkene and alkyne groups.

The solid-state conformation of the molecule and the nature of intermolecular hydrogen bonding involving the hydroxyl group.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

| Structural Parameter | Bond/Angle | Typical Value (Å or °) | Significance |

| Bond Length | C=C | ~1.34 Å | Confirms the presence and nature of the double bond. |

| Bond Length | C≡C | ~1.20 Å | Confirms the presence and nature of the triple bond. |

| Bond Length | C-O (alcohol) | ~1.43 Å | Confirms the C-O single bond of the tertiary alcohol. |

| Bond Angle | C-C(OH)-C | ~109.5° | Defines the tetrahedral geometry around the alcohol carbon. |

| Torsional Angle | H-C=C-H | ~0° (Z) or ~180° (E) | Determines the stereochemistry of the double bond. |

This interactive table lists the critical structural data that would be determined via X-ray crystallography.

Computational and Theoretical Chemistry Applied to 7 Methyl 5 Propan 2 Yl Oct 5 En 3 Yn 2 Ol

Investigation of Biological Activities and Molecular Mechanisms of 7 Methyl 5 Propan 2 Yl Oct 5 En 3 Yn 2 Ol Analogues Non Clinical Perspectives

In Vitro Cellular Activity Studies

Antiproliferative Effects in Cancer Cell Lines

The antiproliferative properties of compounds structurally related to acetylenic alcohols have been investigated across a range of human cancer cell lines. These studies aim to identify novel agents that can inhibit the growth of tumor cells.

For instance, research into betulin (B1666924) derivatives, which can feature propynoyl groups, has demonstrated significant antiproliferative activity. mdpi.com One study evaluated a series of these derivatives against human ovarian cancer cell lines, SK-OV-3 and OVCAR-3. mdpi.com Compound 2 (with a propynoyl group at C-28) and compound 6 (with an additional diethoxyphosphoryl moiety) were particularly effective at reducing cell proliferation and cytotoxicity. mdpi.com Similarly, other studies have noted the potent antiproliferative effects of these compounds against breast cancer (MCF-7, SK-BR-3) and human melanoma cell lines. mdpi.com

The general class of polyynes, which share the characteristic alkyne functional group, has also been recognized for its potential as anticancer drugs. nih.gov Flavonoids, another class of natural compounds, have also been screened, with compounds like luteolin (B72000) and quercetin (B1663063) showing activity against various tumor cell lines while having weaker effects on normal cells. nih.gov

Table 1: Antiproliferative Activity of Selected Betulin Analogues This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | Activity Metric (IC₅₀) | Incubation Period | Source |

|---|---|---|---|---|

| Compound 2 | SK-BR-3 (Breast) | 2.12 µM | 3 days | mdpi.com |

| Compound 2 | C32 (Melanoma) | < 3 µM | Not Specified | mdpi.com |

| Compound 2 | A2058 (Melanoma) | < 3 µM | Not Specified | mdpi.com |

| Compound 5 | MCF-7 (Breast) | 5.34 µM | 3 days | mdpi.com |

Enzyme Inhibition Assays (e.g., CYP17A1 Activity)

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the biosynthesis of androgens and is a key target in the treatment of prostate cancer. mdpi.com Analogues of acetylenic alcohols and other related structures have been evaluated for their ability to inhibit this enzyme's dual functions: 17α-hydroxylase and 17,20-lyase activities. mdpi.com

The development of non-steroidal CYP17A1 inhibitors is an active area of research, aiming to overcome the side effects associated with steroidal inhibitors like abiraterone (B193195) acetate (B1210297). nih.govnih.gov Studies have explored various molecular scaffolds, including benzimidazole (B57391) and indole, to identify potent inhibitors. mdpi.com In one such study, a series of twenty new compounds based on these scaffolds were synthesized and tested. mdpi.com Three compounds (2 , 12 , and 20 ) emerged as potent inhibitors of CYP17A1 hydroxylase activity, with IC₅₀ values of 1.2 µM, 3.4 µM, and 2.6 µM, respectively. mdpi.com These compounds demonstrated selectivity for CYP17A1 over other enzymes like CYP3A4 and P450 oxidoreductase (POR), although they did not inhibit the 17,20-lyase reaction. mdpi.com

Research on other structural classes has also yielded promising results. Acetic acid esters of bulky alcohols, such as (+)-isopinocampheol, have shown significant CYP17A1 inhibition, highlighting the importance of stereochemistry in enzyme binding. nih.gov Furthermore, pregnene derivatives containing nitrogen have been investigated as potential anticancer agents through their inhibitory action on CYP17A1. researchgate.net

Table 2: Inhibition of CYP17A1 Hydroxylase Activity by Benzimidazole/Indole Analogues This table is interactive. You can sort and filter the data.

| Compound | Scaffold | IC₅₀ (µM) | Selectivity Notes | Source |

|---|---|---|---|---|

| 2 | Benzimidazole | 1.2 | Low influence on CYP3A4 and POR | mdpi.com |

| 12 | Indole | 3.4 | Low influence on CYP3A4 and POR | mdpi.com |

| 20 | Indole | 2.6 | Low influence on CYP3A4 and POR | mdpi.com |

| Abiraterone | Steroidal | ~1.2 | Reference Compound | mdpi.com |

Modulation of Intracellular Signaling Pathways (e.g., Androgen Receptor Signaling)

The androgen receptor (AR) signaling pathway is fundamental to the growth of prostate cancer, and its continued activity is a hallmark of therapy resistance. nih.govnih.gov Research has focused on how novel compounds can modulate this pathway, often downstream of or independent from direct ligand binding. nih.gov

The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. mdpi.commdpi.com In therapy-resistant prostate cancer, AR signaling can be reactivated through various mechanisms, including AR overexpression or mutations. nih.govplos.org

Studies have characterized how AR modifications in therapy-resistant cell lines alter the transcriptional response to androgens and antiandrogens. nih.govplos.org For example, AR overexpression leads to a more potent and broader transcriptional response, while certain mutations can cause the receptor to be activated by antiandrogens. nih.govplos.org Compounds that can interfere with this aberrant signaling are of significant interest. For instance, EPI-002 and its analogues are a class of compounds that target the N-terminal domain of the AR, inhibiting its transcriptional activity, including that of splice variants like AR-V7 which are associated with drug resistance. mdpi.com Other approaches involve targeting pathways that interact with AR signaling, such as the Src/PI3K/Akt pathway. mdpi.com

Antimicrobial Activity Screening and Mechanisms of Action

The unique structural features of acetylenic alcohols and their analogues have also prompted investigations into their antimicrobial properties.

Antibacterial Activity

A number of studies have demonstrated that synthetic tertiary alcohols and polyyne derivatives possess antibacterial properties. nih.govnih.gov The activity of these compounds is often dependent on their specific structure, including the nature and position of substituents. nih.gov

In one study, a series of tertiary alcohols showed greater antibacterial potential against Gram-negative bacteria than Gram-positive strains. nih.gov Specifically, compounds 7 and 8 , which possess polar hydroxyl, chloro, and nitro groups, exhibited excellent activity against Proteus mirabilis, Pseudomonas putida, Pseudomonas aeruginosa, and Shigella flexineri. nih.gov

Another research effort focusing on a polyacetylene core identified two diyne compounds (1 and 2 ) as the most active in inhibiting bacterial growth. nih.gov Compound 1 was found to be specific for E. coli, while compound 2 acted as a more general Gram-negative antibiotic, inhibiting both E. coli and P. fluorescens. nih.gov The study noted that heterodimers with carbon chain lengths between 10 and 12 were most active, and the propargylic alcohol group was crucial for activity. nih.gov The mechanism of action for some related compounds involves increasing the permeability of the bacterial cell membrane. nih.gov

Antifungal Activity

Analogues of acetylenic alcohols have also shown significant promise as antifungal agents. nih.govacs.org In many cases, the antifungal potential of these compounds has been found to be higher than their antibacterial activity. nih.gov

A study on novel tertiary alcohols found that several compounds exhibited potent antifungal activity against Aspergillus Flavus, Aspergillus Niger, and Aspergillus pterus. nih.gov Compound 1 from this series, which features 3-hydroxy- and 4-chloro-substituted phenyl rings and an n-butyl alkyl chain, showed higher growth inhibition than the standard drug fluconazole. nih.gov

More targeted research on polyacetylenic alcohol derivatives against phytopathogenic fungi has also yielded strong candidates. acs.org One racemic compound, 8o , was found to be 195 times more potent than the fungicide carbendazim (B180503) against Phytophthora capsici. acs.org Further investigation into its stereoisomers revealed that (1S, 6S)-8o had the highest activity, with an EC₅₀ of 2.70 μg/mL against P. capsici, demonstrating that stereochemistry plays a critical role in antifungal potency. acs.org These compounds are believed to work by inhibiting mycelial growth. acs.org

Table 3: Antifungal Activity of Selected Tertiary and Polyacetylenic Alcohols This table is interactive. You can sort and filter the data.

| Compound | Fungal Species | Activity Metric | Comparison | Source |

|---|---|---|---|---|

| Tertiary Alcohol 1 | Aspergillus species | Higher inhibition than standard | Fluconazole | nih.gov |

| Racemic 8o | Phytophthora capsici | EC₅₀ ~4-23 µg/mL | 195x more potent than Carbendazim | acs.org |

| (1S, 6S)-8o | Phytophthora capsici | EC₅₀ = 2.70 µg/mL | 11x more potent than other isomers | acs.org |

| (1S, 6S)-8o | Monilia fructigena | EC₅₀ = 1.10 µg/mL | 47x more potent than other isomers | acs.org |

Structure-Activity Relationship (SAR) Studies of Modified Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. For analogues of 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol, which fall under the broader class of polyacetylenic alcohols, SAR studies have been crucial in identifying key structural features that govern their bioactivities, such as antifungal and cytotoxic effects.

Research into falcarindiol (B120969), a naturally occurring polyacetylenic diol, and its synthetic analogues has provided significant insights into the SAR of this class of compounds. A study involving the design and synthesis of a series of racemic falcarindiol analogues (compounds 8a-8q ) revealed important structural determinants for their antifungal activity against various phytopathogenic fungi. nih.gov

The core structure of these analogues, similar to the subject compound, features a long carbon chain with both double and triple bonds, as well as hydroxyl groups. Modifications in these analogues typically involve alterations in the length and saturation of the alkyl chain, the nature and position of substituents on aromatic rings (if present), and the stereochemistry of the chiral centers.

Another key aspect of the SAR of polyacetylenic alcohols is the influence of the terminal groups. Studies on other polyacetylenes have shown that the presence and nature of terminal functionalities can drastically alter biological activity. For example, the cytotoxic activity of some C17 polyacetylenes against cancer cell lines was found to be dependent on the specific structure of the terminal part of the molecule. wiley.com

The following interactive data table summarizes the antifungal activity of a selection of falcarindiol analogues against Phytophthora capsici, illustrating the impact of structural modifications on their bioactivity.

| Compound | Structure | EC50 (µg/mL) against P. capsici |

| Stipudiol | (A natural polyacetylene) | 147.5 |

| 8a | Analogue with unsubstituted phenyl group | 29.3 |

| 8g | Analogue with a 4-methylphenyl group | 25.1 |

| 8o | Analogue with a specific substitution pattern | 4.0 |

| (1S, 6S)-8o | Specific stereoisomer of 8o | 2.7 |

EC50: Half-maximal effective concentration. A lower value indicates higher potency.

These findings underscore the importance of systematic structural modifications in optimizing the biological activity of polyacetylenic alcohols. The insights gained from such SAR studies are invaluable for the rational design of novel and more potent analogues.

Cheminformatics and Virtual Screening for Bioactive Analogues

Cheminformatics and virtual screening are powerful computational tools that accelerate the discovery and optimization of bioactive compounds by predicting their properties and interactions with biological targets. wiley.comresearchgate.net These in silico methods are particularly valuable for exploring the vast chemical space of potential analogues of compounds like this compound.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active compounds to identify new molecules with similar properties. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to dock and score potential ligands based on their binding affinity and interaction patterns. nih.govnih.gov

In the context of polyacetylenic alcohols, cheminformatics can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their experimentally determined biological activities. rsc.org These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

A pertinent example of the application of cheminformatics to this class of compounds is the molecular docking study of falcarindiol and its analogues against fungal enzymes. One such study investigated the binding of falcarindiol and ten of its monosubstituted analogues to chitinase (B1577495) from Aspergillus fumigatus, a crucial enzyme for fungal cell wall integrity. researchgate.net By computationally docking these molecules into the active site of the enzyme, researchers can predict their binding energies and identify key molecular interactions.

The results of such a docking study can reveal which structural modifications enhance binding affinity. For example, substituting one of the hydroxyl groups of falcarindiol with other functional groups like carbonyl, ethyl, or methoxy (B1213986) groups can alter the binding energy and thus the predicted inhibitory activity. researchgate.net

The following interactive data table presents the predicted binding energies of falcarindiol and some of its analogues against Aspergillus fumigatus chitinase, as determined by a molecular docking study. A more negative binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

| Compound | Modification from Falcarindiol | Predicted Binding Energy (kcal/mol) |

| Falcarindiol | - | -7.5 |

| Analogue 1 | One OH group replaced with C=O | -7.8 |

| Analogue 2 | One OH group replaced with OCH3 | -7.3 |

| Analogue 3 | One OH group replaced with COOH | -6.9 |

| Analogue 4 | One OH group replaced with NH2 | -7.2 |

These are theoretical values from a computational study and serve as a predictive tool.

These computational predictions, when correlated with experimental bioactivity data, can provide a deeper understanding of the molecular mechanisms of action and guide the design of more effective analogues. For instance, if analogues with lower predicted binding energies consistently show higher experimental antifungal activity, it strengthens the hypothesis that the targeted enzyme is indeed the molecular target and that the docking protocol is a reliable predictive tool.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol itself presents a challenge, likely requiring a multi-step approach. Future research could focus on developing more efficient and stereoselective synthetic routes. The asymmetric addition of alkynylzinc nucleophiles to aldehydes is a powerful method for constructing chiral propargylic alcohols, a key structural feature of the target molecule. nih.gov

Furthermore, the development of synthetic methodologies to access complex analogues is a promising research avenue. Variations in the alkyl substituents on the enyne backbone could lead to a library of related compounds with potentially diverse properties. For instance, replacing the propan-2-yl group or modifying the methyl group at the 7-position could be explored. The synthesis of such analogues could be achieved through techniques like the Sonogashira cross-coupling reaction to form the enyne core. acs.org The hexadehydro-Diels–Alder (HDDA) cascade is another powerful tool for constructing complex benzenoid products from triyne precursors, which could be adapted for creating aromatic analogues. nih.gov

| Analogue | Proposed Synthetic Modification | Potential Research Focus |

| 7-Ethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol | Utilization of a different Grignard or organolithium reagent in the initial steps of the synthesis. | Investigating the impact of steric hindrance on biological activity. |

| 7-Methyl-5-(cyclohexyl)oct-5-en-3-yn-2-ol | Substitution of the propan-2-yl Grignard reagent with a cyclohexylmagnesium bromide. | Exploring the influence of lipophilicity on membrane permeability. |

| (R/S)-7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-one | Oxidation of the secondary alcohol to a ketone using reagents like PCC or Swern oxidation. organic-chemistry.orgyoutube.com | Development of novel catalysts and probing different biological targets. |

Exploration of New Biological Targets and Mechanisms of Action (Non-Clinical)

Enyne moieties are present in a variety of biologically active natural products, suggesting that this compound and its analogues could exhibit interesting pharmacological properties. wikipedia.orgacs.org Future non-clinical research should focus on screening this compound against a wide range of biological targets. The conjugated enyne system is an important intermediate in the synthesis of many organic compounds and macromolecules. nih.gov

Potential areas of investigation include:

Antiproliferative Activity: Many enyne-containing compounds have demonstrated cytotoxicity against cancer cell lines. The mechanism could involve DNA intercalation or inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition: The specific stereochemistry and functional groups of the molecule could allow it to act as a selective inhibitor for certain enzymes, such as kinases or proteases.

Antimicrobial Properties: The structural motifs present are found in some natural products with antibacterial or antifungal activity.

A workflow for exploring new biological targets could involve high-throughput screening followed by more detailed mechanistic studies for any identified hits. nih.gov This could include proteomic experiments to evaluate potential mechanisms of action through molecular docking. nih.gov

Advancements in Spectroscopic and Computational Techniques for Elucidation

The unambiguous determination of the absolute and relative stereochemistry of this compound is a significant challenge that can be addressed through the application of advanced spectroscopic and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) are essential for determining the connectivity of the molecule, more advanced methods are needed for full stereochemical elucidation. numberanalytics.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy can provide detailed information on the stereochemistry of chiral molecules, including natural products. numberanalytics.com

Electronic Circular Dichroism (ECD): Quantum chemical calculation of ECD spectra is a powerful tool for assigning the absolute configuration of complex molecules. researchgate.net

Computational Techniques:

Density Functional Theory (DFT) Calculations: Quantum chemical calculations of NMR chemical shifts have become an invaluable tool in structural elucidation. acs.org By comparing the calculated chemical shifts of different possible diastereomers with experimental data, the correct stereochemical assignment can be made with high confidence. acs.org A combination of molecular mechanics-based conformational searches and DFT calculations can be used to generate an ensemble of low-energy structures for each possible configuration. acs.org

| Spectroscopic/Computational Method | Information Gained | Application to this compound |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations to determine relative stereochemistry. | Elucidating the spatial arrangement of the substituents around the chiral center. |

| Vibrational Circular Dichroism (VCD) | Determination of the absolute configuration of chiral molecules. numberanalytics.com | Unambiguous assignment of the (R) or (S) configuration at the C2 position. |

| DFT Calculation of NMR Shifts | Prediction of 13C and 1H chemical shifts for different stereoisomers. acs.org | Comparison with experimental data to confirm the relative and absolute stereochemistry. |

| ECD Spectroscopy | Assignment of absolute configuration by comparing experimental and calculated spectra. researchgate.net | Corroborating the stereochemical assignment from VCD and NMR. |

Application as Chiral Building Blocks in Asymmetric Synthesis

Chiral alcohols are valuable building blocks in asymmetric synthesis, serving as precursors for a wide range of other chiral molecules. The compound this compound, with its defined stereocenter, has the potential to be a useful chiral building block. enamine.net The development of new drugs increasingly requires the use of chiral building blocks. enamine.netwiley.com

The enyne functionality offers a rich platform for further synthetic transformations. For example, the alkyne can be selectively reduced or functionalized, and the alkene can undergo various addition reactions. The chiral alcohol can be used to direct the stereochemical outcome of these reactions. Allenes, which can be synthesized from propargyl alcohols, are excellent chiral building blocks for stereoselective transformations. researchgate.net

Potential applications include:

Synthesis of Complex Natural Products: The chiral fragment could be incorporated into the total synthesis of more complex natural products that share a similar structural motif.

Development of Chiral Ligands: The alcohol could be functionalized to create novel chiral ligands for asymmetric catalysis.

Creation of Chiral Auxiliaries: The molecule could be used as a chiral auxiliary to control the stereochemistry of reactions on a different part of a substrate.

The versatility of this chiral building block would depend on the ability to selectively manipulate the different functional groups present in the molecule.

Q & A

Basic: What are the common synthetic routes for 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol, and what key intermediates are involved?

Answer:

The synthesis typically involves alkynylation and cyclization strategies. A homopropargyl alcohol framework can be constructed using 1,3-dilithiopropyne to introduce the triple bond, followed by alkylation with methyl or isopropyl groups. For example, intermediates like 6-methyl-5-hepten-2-one (a ketone precursor) can undergo hydroxylation and propargylation to form the target compound. Acid catalysts (e.g., BF₃·Et₂O) may facilitate cyclization steps, as seen in analogous syntheses of hydroxy acids .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR : ¹H and ¹³C NMR to identify alkene/alkyne protons (δ 4.5–6.5 ppm for alkenes; δ 1.8–3.0 ppm for acetylenic protons) and hydroxyl groups (broad singlet near δ 1.5–2.5 ppm).

- IR : Stretching frequencies for -OH (~3200–3600 cm⁻¹), C≡C (~2100–2260 cm⁻¹), and C=C (~1620–1680 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and confirm molecular geometry, as demonstrated in homopropargyl alcohol crystal structures .

Basic: How can researchers determine the physicochemical properties of this compound?

Answer:

Advanced: What strategies resolve contradictions in stereochemical outcomes during synthesis?

Answer:

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA/IB.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Reaction Optimization : Adjust catalysts (e.g., chiral Lewis acids) or solvents to favor specific pathways. For example, BF₃·Et₂O may stabilize transition states in cyclization .

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:

- DFT Calculations : Model electron density around the triple bond to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).

- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .

Advanced: What experimental designs optimize yield in large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and reaction time to identify optimal conditions.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress.

- Scale-up Protocols : Gradual solvent addition to control exothermic steps, as seen in cyclization reactions .

Advanced: How can stability issues (e.g., oxidation) be mitigated during storage?

Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent alkene/alkyne oxidation.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions.

- Low-Temperature Storage : Maintain at -20°C in amber vials to reduce photodegradation .

Basic: What purification methods are suitable for isolating this compound?

Answer:

- Distillation : Fractional distillation under reduced pressure (boiling point ~180–200°C).

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (polarity adjusted for hydroxyl group retention).

- Recrystallization : Ethanol/water mixtures for final polishing .

Advanced: How is this compound used as a precursor in synthesizing complex molecules?

Answer:

- Click Chemistry : The alkyne group participates in Huisgen cycloaddition with azides to form triazoles.

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to attach aryl groups.

- Biological Probes : Functionalize with fluorophores for imaging studies .

Advanced: What methodologies validate the compound’s biological activity in academic research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.